Fimaporfin

描述

属性

IUPAC Name |

4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[10,15-diphenyl-20-(4-sulfophenyl)-12,13,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[15,20-diphenyl-10-(4-sulfophenyl)-2,3,21,23-tetrahydroporphyrin-5-yl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C44H32N4O6S2/c3*49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-18,21-26,46-47H,19-20H2,(H,49,50,51)(H,52,53,54);1-21,23,25-26,46-47H,22,24H2,(H,49,50,51)(H,52,53,54);1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINQERPKMNDVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C3)C9=CC=C(C=C9)S(=O)(=O)O.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=CC=C9.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H96N12O18S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443547-43-0 | |

| Record name | Fimaporfin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443547430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Fimaporfin's Mechanism of Action in Photochemical Internalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photochemical Internalization (PCI) is a clinically evaluated, light-inducible drug delivery technology that significantly enhances the cytosolic uptake of therapeutic agents that are otherwise sequestered in endo/lysosomal vesicles. At the core of this technology is the photosensitizer fimaporfin (TPCS2a), a potent, amphiphilic chlorin-based compound. This technical guide provides an in-depth exploration of the mechanism of action of this compound in PCI, detailing the biophysical and cellular processes that lead to enhanced drug efficacy. This document synthesizes key quantitative data, presents detailed experimental protocols for cellular and molecular analysis, and provides visual representations of the critical pathways and workflows involved.

The Core Mechanism: From Endosomal Entrapment to Cytosolic Delivery

The fundamental principle of this compound-mediated PCI is the light-induced, site-specific rupture of endo/lysosomal membranes, facilitating the escape of entrapped therapeutic molecules into the cytosol where they can reach their intracellular targets.[1][2] This process can be broken down into three key stages:

-

Cellular Uptake and Localization : Due to its amphiphilic nature, this compound readily incorporates into the plasma membrane of target cells and is subsequently internalized through endocytosis.[3] It then localizes within the membranes of endosomes and lysosomes, co-localizing with the therapeutic agent that has been taken up by the cell.[2][3]

-

Photoactivation and Generation of Reactive Oxygen Species (ROS) : this compound is activated by light of a specific wavelength, typically around 652 nm. Upon photoactivation, it efficiently generates cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).

-

Endo/lysosomal Membrane Disruption and Drug Release : The highly reactive singlet oxygen has a very short diffusion radius (approximately 10-20 nm), ensuring that its damaging effects are confined to the immediate vicinity of its generation – the endo/lysosomal membranes where this compound is located. This leads to lipid peroxidation and loss of membrane integrity, resulting in the release of the co-entrapped therapeutic agent from the vesicle into the cell cytoplasm.

This targeted release mechanism overcomes a major hurdle in drug delivery, as many potent therapeutic molecules are rendered ineffective by lysosomal degradation following endocytosis.

Quantitative Data

The efficacy of this compound-mediated PCI has been quantified in numerous preclinical studies. The following tables summarize key data from studies investigating the synergistic effect of this compound PCI with the chemotherapeutic agent bleomycin in head and neck squamous cell carcinoma (HNSCC) cells.

Table 1: Cytotoxicity of this compound and Bleomycin as Monotherapies

| Treatment Condition | Concentration/Dose | Cell Line | Assay | Surviving Fraction (%) |

| This compound (no light) | 0.1 - 0.3 µg/mL | UT-SCC-5 | CFA | ~100 |

| This compound + Light | 0.1 µg/mL + 0.6 J/cm² | UT-SCC-5 | CFA | 87.98 ± 1.68 |

| This compound + Light | 0.2 µg/mL + 0.3 J/cm² | UT-SCC-5 | CFA | 93.14 ± 2.93 |

| Bleomycin (no light) | 2 µM | UT-SCC-5 | CFA | ~25 |

CFA: Colony Formation Assay

Table 2: Synergistic Cytotoxicity of this compound PCI with Bleomycin

| This compound Concentration | Bleomycin Concentration | Light Dose (650 nm) | Cell Line | Assay | Surviving Fraction (%) |

| 0.2 µg/mL | 0.25 µM | 0.3 J/cm² | UT-SCC-5 | CFA | 27.1 ± 17.1 |

| 0 µg/mL | 0.25 µM | 0.3 J/cm² | UT-SCC-5 | CFA | 67.7 ± 8.5 |

| 0.2 µg/mL | 0 µM | 0.3 J/cm² | UT-SCC-5 | CFA | >90 |

| 0.2 µg/mL | 0.1 µM | 0.6 J/cm² | UT-SCC-5 | CFA | 33.22 ± 6.22 |

These data clearly demonstrate that the combination of a low, non-toxic dose of this compound and light with a low dose of bleomycin results in a significant synergistic increase in cancer cell death. Notably, with PCI, the concentration of bleomycin required to achieve 75% cell death was reduced 20-fold.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the mechanism and efficacy of this compound-mediated PCI.

Cellular Uptake and Localization of this compound

This protocol describes how to visualize the intracellular localization of this compound using fluorescence microscopy.

Materials:

-

This compound

-

Cell line of interest (e.g., UT-SCC-5)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Glass bottom petri dishes or coverslips

-

Fluorescence microscope with appropriate filter sets for this compound (Excitation ~420 nm, Emission ~650 nm)

Procedure:

-

Seed cells onto glass bottom petri dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.

-

Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Prepare a working solution of this compound in complete cell culture medium at the desired concentration (e.g., 0.1 µg/mL).

-

Remove the culture medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for 18 hours to allow for uptake and localization of this compound.

-

Following incubation, wash the cells twice with warm PBS to remove any extracellular this compound.

-

Add fresh, this compound-free complete medium to the cells.

-

Visualize the intracellular fluorescence of this compound using a fluorescence microscope. This compound is expected to show a punctate cytoplasmic distribution, indicative of its localization in endo/lysosomal vesicles.

Quantification of this compound-Mediated Endosomal Escape

This protocol provides a method to observe the endosomal escape of a fluorescently labeled cargo molecule following this compound-PCI.

Materials:

-

This compound

-

Fluorescently labeled cargo molecule (e.g., FITC-labeled antibody or dextran)

-

Cell line of interest

-

Complete cell culture medium

-

PBS

-

Glass bottom petri dishes

-

LED light source with a wavelength of ~420 nm for this compound activation.

-

Fluorescence microscope

Procedure:

-

Seed cells in glass bottom petri dishes and allow them to adhere for 24 hours.

-

Incubate the cells with this compound (e.g., 0.1 µg/mL) for 18 hours.

-

Wash the cells twice with PBS and then incubate with the fluorescently labeled cargo molecule for 4 hours.

-

Wash the cells twice with PBS to remove any non-internalized cargo and add fresh medium.

-

Acquire a "before" image of the cells using the fluorescence microscope to observe the initial punctate localization of the cargo within endosomes.

-

Irradiate the cells with the 420 nm LED light source at a specific light dose (e.g., 0.25 J/cm²).

-

Acquire "after" images at different time points (e.g., 30 minutes and 24 hours) post-irradiation.

-

Analyze the images for a change in the fluorescence pattern from punctate to a more diffuse cytosolic and/or nuclear signal, which indicates endosomal escape of the cargo.

Colony Formation Assay (CFA) for Cytotoxicity Assessment

This protocol details the methodology for quantifying the cytotoxic effect of this compound-PCI in combination with a therapeutic agent using a colony formation assay.

Materials:

-

This compound

-

Therapeutic agent (e.g., Bleomycin)

-

Cell line of interest (e.g., UT-SCC-5)

-

Complete cell culture medium

-

6-well plates

-

Light source with a wavelength of ~650 nm.

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Methanol for fixation

Procedure:

-

Harvest and seed a low number of cells (e.g., 100-500 cells/well) into 6-well plates and allow them to attach.

-

After cell attachment, treat the cells with the desired concentrations of this compound and/or the therapeutic agent. Include appropriate controls (untreated, this compound alone, therapeutic agent alone).

-

Incubate the cells for 18 hours with this compound.

-

For the light-treated groups, irradiate the cells with the 650 nm light source at the desired energy dose.

-

After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 12 days to allow for colony formation.

-

After the incubation period, fix the colonies with methanol for 10-15 minutes.

-

Stain the colonies with 0.5% Crystal Violet solution for 10-15 minutes.

-

Carefully wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

-

PE = (no. of colonies formed / no. of cells seeded) x 100%

-

SF = no. of colonies formed after treatment / (no. of cells seeded x PE)

-

Visualizations

Signaling and Mechanistic Pathways

The following diagrams illustrate the key processes involved in this compound-mediated photochemical internalization.

Caption: Mechanism of this compound-mediated Photochemical Internalization.

Experimental Workflows

Caption: Workflow for a Colony Formation Assay with this compound-PCI.

Caption: Workflow for Visualizing Endosomal Escape.

Conclusion

This compound-mediated photochemical internalization represents a sophisticated and highly effective strategy for overcoming the endo/lysosomal barrier in drug delivery. The mechanism, centered on the light-activated generation of localized reactive oxygen species, enables the cytosolic release of a wide range of therapeutic molecules. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the potential of this innovative technology. The ability of this compound-PCI to significantly enhance the efficacy of existing and novel therapeutics at lower concentrations holds great promise for the development of more effective and less toxic cancer therapies and other biomedical applications.

References

- 1. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Fimaporfin (TPCS2a): A Technical Guide to its Chemical Structure and Properties

Fimaporfin, also known by its chemical designation TPCS2a, is a potent second-generation photosensitizer pivotal to the drug delivery platform known as Photochemical Internalization (PCI). This technology aims to enhance the intracellular delivery and efficacy of therapeutic agents that are otherwise sequestered and degraded within endo-lysosomal vesicles. This guide provides a detailed overview of this compound's chemical structure, physicochemical properties, and the experimental basis for its mechanism of action, tailored for researchers and drug development professionals.

Chemical Structure and Isomerism

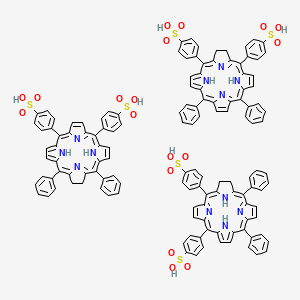

This compound is a synthetic, amphiphilic, and anionic chlorin-based photosensitizer.[1] It is not a single chemical entity but a defined mixture of three distinct benzenesulfonic acid positional isomers: this compound A, this compound B, and this compound C.[2] The core structure is a disulfonated tetraphenyl chlorin, which is derived from the reduction of a corresponding porphyrin.[3]

The isomerism arises from the specific location of the reduced double bond within one of the four pyrrole rings of the macrocycle, a defining feature of chlorins compared to porphyrins. The IUPAC name for the parent structure defines these locations as 7,8-dihydro, 12,13-dihydro, or 17,18-dihydro positions.[2] The standard pharmaceutical formulation of this compound contains these isomers in a consistent ratio.[3]

Key Structural Identifiers:

-

Chemical Name: 4,4'-(15,20-diphenyl-7,8(or 12,13 or 17,18)-dihydro-21H,23H-porphine-5,10-diyl)bisbenzenesulfonic acid, mixture of three isomers A, B and C.

-

IUPAC Name (Isomer A): 4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid.

-

Molecular Formula: C₄₄H₃₂N₄O₆S₂.

-

Synonyms: TPCS2a, Disulfonated tetraphenyl chlorin.

Figure 1. Representative chemical structure of this compound Isomer A (TPCS2a). The other isomers in the mixture differ in the position of the reduced double bond in the chlorin macrocycle. Source: PubChem CID 44177671.

Physicochemical and Photodynamic Properties

The efficacy of this compound as a photosensitizer is dictated by its physicochemical and photophysical characteristics. Its amphiphilic nature allows it to associate with cellular membranes, particularly the endo-lysosomal membranes, which is critical for the PCI mechanism. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 776.9 g/mol | |

| Exact Mass | 776.17632710 Da | |

| Absorption Maximum (Q-band) | 652 nm | |

| Singlet Oxygen Quantum Yield | 0.62 (in deuterated methanol) | |

| Distribution Coefficient (logD) | -0.4 (in 1-octanol/water) | |

| Ionization Constant (pKa) | 3.9 (for imino nitrogens) | |

| Isomer Composition | A:B:C ratio of 25:50:25 (<4% inter-batch variation) |

Mechanism of Action: Photochemical Internalization (PCI)

This compound is the key enabling agent for Photochemical Internalization, a light-triggered drug delivery technology. The process overcomes a major hurdle in drug delivery: the endosomal escape of therapeutic molecules.

The mechanism proceeds through several distinct steps:

-

Co-administration and Uptake: this compound is administered along with a therapeutic agent. Due to its amphiphilic properties, this compound inserts into the plasma membrane of target cells. Both this compound and the therapeutic agent are subsequently taken into the cell via endocytosis, becoming co-localized within the same endo-lysosomal vesicles.

-

Light Activation: The target tissue is illuminated with light of a specific wavelength (e.g., 652 nm), which corresponds to the absorption maximum of this compound.

-

ROS Generation: Upon absorbing a photon, the this compound molecule transitions to an excited triplet state. Through a Type II photochemical process, it transfers energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).

-

Membrane Disruption: Singlet oxygen has a very short lifetime and a limited radius of action (10-20 nm). This ensures that its cytotoxic effects are highly localized to the endo-lysosomal membrane where this compound resides. The singlet oxygen induces lipid peroxidation and protein damage, rupturing the vesicle membrane.

-

Cytosolic Release: The disruption of the vesicle membrane allows the entrapped therapeutic agent to escape into the cell's cytosol, where it can then reach its intracellular target (e.g., the nucleus, ribosomes) and exert its biological effect. Without this step, the agent would be degraded by lysosomal enzymes.

Experimental Protocols

Synthesis of this compound (TPCS2a)

The synthesis of this compound is achieved via the chemical reduction of its porphyrin analogue, disulfonated tetraphenyl porphine (TPPS2a). The most common method is a di-imide reduction.

General Protocol: Di-imide Reduction of TPPS2a

-

Starting Material: Disulfonated tetraphenyl porphine (TPPS2a).

-

Reducing Agent: Di-imide (N₂H₂) is generated in situ, typically from the oxidation of hydrazine (e.g., with hydrogen peroxide or air) or the thermal decomposition of azodicarboxylate.

-

Reaction: The di-imide selectively reduces one of the exocyclic double bonds on a pyrrole ring of the porphyrin macrocycle, converting it into a chlorin.

-

Purification: The resulting mixture, containing the this compound isomers (TPCS2a), unreacted starting material, and byproducts, is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to achieve high purity (>98%) and verify the isomeric ratio.

In Vitro PCI Protocol for Cytotoxicity Assessment

The following protocol is adapted from studies evaluating this compound-PCI with the chemotherapeutic agent Bleomycin in head and neck squamous cell carcinoma (HNSCC) cells.

1. Cell Culture and Seeding:

-

Cell Line: UT-SCC-5 (HNSCC cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, sodium pyruvate, antibiotics, and non-essential amino acids.

-

Seeding: Cells are seeded in appropriate culture vessels (e.g., 35 mm petri dishes) at a density of 4 x 10⁴ cells/mL and allowed to adhere for 24 hours.

2. Incubation with this compound and Therapeutic Agent:

-

A stock solution of this compound is diluted in the culture medium to final concentrations ranging from 0.1 to 0.2 µg/mL.

-

The medium on the cells is replaced with the this compound-containing medium, and the cells are incubated for 18 hours in standard incubator conditions (37 °C, 5% CO₂), protected from light.

-

Following this compound incubation, the therapeutic agent (e.g., Bleomycin) is added and co-incubated for a defined period (e.g., 4 hours).

3. Irradiation:

-

After incubation, cells are washed twice with phosphate-buffered saline (DPBS) to remove unbound agents and fresh culture medium is added.

-

The cells are then exposed to a light source with a wavelength of 650 nm.

-

Light energy doses are varied (e.g., 0.3 J/cm² to 0.6 J/cm²) to determine dose-dependent effects. Control groups include cells treated with this compound but not irradiated ("dark toxicity") and cells treated with the therapeutic agent alone.

4. Assessment of Cytotoxicity:

-

MTT Assay (Short-term viability): Performed 48 hours post-irradiation to assess metabolic activity as an indicator of cell viability.

-

Colony Forming Assay (CFA) (Long-term survival): Performed 12 days post-irradiation to assess the long-term reproductive capacity and survival of the cells. Surviving cells form colonies, which are fixed, stained, and counted.

References

Fimaporfin's Role in Generating Reactive Oxygen Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms by which fimaporfin generates reactive oxygen species (ROS) and the subsequent biological consequences, with a focus on its application in photochemical internalization (PCI). This document details the photophysical properties of this compound, outlines key experimental protocols for its study, and explores the signaling pathways activated by the induced oxidative stress.

Introduction to this compound and Photochemical Internalization

This compound (TPCS2a), a disulfonated tetraphenyl chlorin, is a second-generation photosensitizer designed for clinical use in PCI.[1][2] PCI is a light-inducible drug delivery technology that facilitates the cytosolic entry of therapeutic molecules that are otherwise trapped in endosomes and lysosomes.[3] this compound, an amphiphilic molecule, localizes to the membranes of these endocytic vesicles.[4][5] Upon activation with light of a specific wavelength, this compound transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂). This process leads to the localized disruption of the endo/lysosomal membranes, releasing the co-administered therapeutic agent into the cytosol to exert its biological effect. This targeted delivery mechanism enhances the efficacy of various therapeutic molecules while potentially reducing systemic toxicity.

Photophysical and Photochemical Properties of this compound

The efficacy of this compound as a photosensitizer is determined by its photophysical and photochemical properties. Key parameters include its absorption spectrum, fluorescence, and the efficiency of singlet oxygen generation.

| Parameter | Value/Characteristic | Solvent/Condition | Reference |

| Chemical Name | Disulfonated tetraphenyl chlorin (TPCS2a) | - | |

| Maximum Absorption (Q band) | ~652 nm | Various | |

| Fluorescence Lifetime | 8.5 ns | Methanol | |

| 6 ns | In HN5 cells | ||

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | Deuterated methanol |

Core Mechanism: Generation of Reactive Oxygen Species

The primary mechanism of action of this compound in PCI is the light-induced generation of ROS. This process can be broadly categorized as a Type II photochemical reaction.

Caption: this compound's generation of singlet oxygen via a Type II photochemical reaction.

Upon absorption of light, this compound is promoted from its ground state to a short-lived singlet excited state. Through intersystem crossing, it transitions to a longer-lived triplet excited state. In this triplet state, this compound can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, exciting it to the highly reactive singlet state (¹O₂). Due to the short lifetime and limited diffusion radius (10-20 nm) of singlet oxygen, its cytotoxic effects are confined to the immediate vicinity of its generation, namely the endo/lysosomal membranes where this compound is localized.

Signaling Pathways Activated by this compound-Induced ROS

The oxidative stress induced by this compound-generated ROS triggers a cascade of cellular signaling events that can culminate in cell death. While research is ongoing to fully elucidate all the pathways involved, evidence points to the activation of key stress-response and apoptotic pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in transducing extracellular signals into cellular responses, including apoptosis. ROS are known activators of these pathways. In the context of this compound-based photodynamic therapy, the p38 MAPK pathway has been identified as an important death signal.

References

- 1. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Intracellular Localization of Fimaporfin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fimaporfin (TPCS2a) is a potent amphiphilic photosensitizer engineered for use in Photochemical Internalization (PCI), a technology designed to enhance the cytosolic delivery of therapeutic agents that are otherwise trapped in endo-lysosomal vesicles. The efficacy of this compound-mediated PCI is critically dependent on its specific subcellular localization. This technical guide provides a comprehensive overview of the intracellular distribution of this compound in cancer cells, detailing the underlying mechanisms, experimental methodologies for its characterization, and the functional consequences of its localization. While direct quantitative measurements of this compound concentration in specific organelles are not extensively published, this guide synthesizes the available qualitative and observational data into a structured format, presents detailed experimental protocols, and illustrates key processes through diagrams.

Mechanism of this compound Uptake and Intracellular Localization

This compound is designed to passively associate with the plasma membrane of cells due to its amphiphilic nature. Following this initial interaction, it is internalized through the cell's natural endocytic pathways. Once inside the cell, this compound becomes localized within the membranes of endosomes and lysosomes.[1][2][3] This specific localization is the cornerstone of the PCI technology.

Upon activation by light of a specific wavelength (typically around 420 nm or 650 nm), this compound generates reactive oxygen species (ROS), primarily singlet oxygen.[4] Given the extremely short lifetime and radius of action of singlet oxygen (approximately 10-20 nm), the ROS-mediated damage is confined to the immediate vicinity of this compound's location – the endosomal and lysosomal membranes.[4] This targeted damage leads to the rupture of these vesicles, releasing their contents, including co-administered therapeutic molecules, into the cytosol where they can reach their intended intracellular targets.

Data on Intracellular Localization of this compound

Table 1: Summary of Observational Data on this compound Intracellular Localization

| Cancer Cell Line | Method of Observation | Observed Localization | Co-localization Markers (if used) | Reference |

| UT-SCC-5 (HNSCC) | Fluorescence Microscopy | Punctate cytoplasmic signals consistent with endosomal localization. | Co-localization with FITC-labeled antibody known to be endocytosed. | |

| HT-29 (Colon) | Super-resolution Fluorescence Microscopy | Accumulation in the membrane of endo/lysosomal compartments. | Not specified. | |

| CT26.WT (Colon) | Super-resolution Fluorescence Microscopy | Accumulation in the membrane of endo/lysosomal compartments. | Not specified. |

Experimental Protocols for Determining Intracellular Localization

The study of this compound's subcellular distribution primarily relies on fluorescence microscopy and subcellular fractionation techniques.

Protocol for Fluorescence Microscopy and Co-localization

This protocol is adapted from studies on Head and Neck Squamous Cell Carcinoma (HNSCC) cells and is broadly applicable to other adherent cancer cell lines.

4.1.1 Materials

-

This compound (TPCS2a)

-

Cancer cell line of interest (e.g., UT-SCC-5)

-

Complete cell culture medium (e.g., DMEM with 10% FCS)

-

Glass-bottom petri dishes or chamber slides

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Lysosomal marker (e.g., LysoTracker™ Red DND-99)

-

Fluorescence microscope with appropriate filter sets for this compound (Ex: ~420 nm, Em: ~650 nm) and the co-localization marker.

4.1.2 Procedure

-

Cell Seeding: Seed cancer cells onto glass-bottom dishes at a density that will result in 60-70% confluency at the time of imaging. Culture overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Incubation: Prepare a working solution of this compound in a complete culture medium (e.g., 0.1–0.5 µg/mL). Remove the old medium from the cells and add the this compound-containing medium. Incubate for 18 hours.

-

Co-localization Staining (Optional):

-

Remove the this compound-containing medium and wash the cells twice with DPBS.

-

Add fresh, pre-warmed medium containing the lysosomal marker (e.g., LysoTracker™ Red at 50-75 nM) and incubate for 30-60 minutes according to the manufacturer's instructions.

-

-

Imaging Preparation:

-

Remove the staining medium and wash the cells twice with DPBS.

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer.

-

-

Fluorescence Microscopy:

-

Place the dish on the stage of the fluorescence microscope.

-

Acquire images using the appropriate filter sets for this compound and the co-localization marker.

-

Capture images of multiple cells to ensure the observed localization pattern is representative.

-

-

Image Analysis:

-

Merge the images from the different channels to visualize co-localization.

-

Quantitative co-localization analysis can be performed using software like ImageJ with plugins such as JaCoP to calculate Pearson's and Manders' coefficients.

-

Protocol for Subcellular Fractionation

This is a general protocol for separating cellular components to quantify the amount of this compound in different fractions. This would typically be followed by a sensitive detection method like fluorescence spectroscopy or HPLC.

4.2.1 Materials

-

Cultured cancer cells treated with this compound.

-

Fractionation Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).

-

Dounce homogenizer or a syringe with a narrow-gauge needle (e.g., 27G).

-

Microcentrifuge and ultracentrifuge.

-

Buffer for lysing pellets (e.g., RIPA buffer).

4.2.2 Procedure

-

Cell Harvesting: Harvest this compound-treated cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice for 15-20 minutes to allow the cells to swell.

-

Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle approximately 10-15 times. Check for cell lysis under a microscope.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei. The supernatant contains the cytoplasm, mitochondria, and other membrane vesicles.

-

Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 5 minutes at 4°C. The pellet contains the mitochondria.

-

Endo/Lysosomal and Cytosolic Fraction Separation:

-

Transfer the supernatant from the previous step to an ultracentrifuge tube.

-

Centrifuge at 100,000 x g for 1 hour at 4°C.

-

The supernatant is the cytosolic fraction.

-

The pellet contains the microsomal fraction, which includes endosomes and lysosomes.

-

-

Quantification: Resuspend each pellet (nuclear, mitochondrial, microsomal) and the cytosolic fraction in a suitable lysis buffer. The amount of this compound in each fraction can then be quantified using a fluorescence plate reader or other analytical techniques.

Visualizations of Workflows and Mechanisms

Diagram of the Photochemical Internalization (PCI) Mechanism

Caption: Mechanism of this compound-mediated Photochemical Internalization (PCI).

Diagram of the Experimental Workflow for Localization Studies

Caption: Experimental workflow for this compound localization via fluorescence microscopy.

Signaling Pathways Activated by Photochemical Internalization

The primary event of PCI is the physical disruption of endo-lysosomal membranes. This event can trigger downstream cellular signaling pathways associated with membrane damage and stress. While research specifically detailing the signaling consequences of this compound-PCI is emerging, knowledge from related fields allows for informed hypotheses.

-

Endosomal Repair and Clearance: Damage to endosomal membranes can activate cellular repair mechanisms. This may involve the recruitment of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery to the site of injury to mediate membrane fission and repair. If the damage is too extensive, the cell may trigger autophagy to clear the damaged organelles, a process that can involve proteins like Galectin-3.

-

Stress Response Pathways: The release of ROS and the contents of lysosomes into the cytoplasm can induce cellular stress, potentially activating pathways such as the mitogen-activated protein kinase (MAPK) pathways (e.g., p38 and JNK), which are involved in cellular responses to stress, inflammation, and apoptosis.

-

Inflammatory Signaling: The release of lysosomal components and the therapeutic agent can be sensed by cytosolic pattern recognition receptors, potentially leading to the activation of inflammatory signaling cascades, such as those involving NF-κB.

Diagram of Potential Downstream Signaling Events

Caption: Potential signaling pathways activated downstream of this compound-PCI.

Conclusion

This compound's predictable localization to the membranes of endosomes and lysosomes is fundamental to its function in Photochemical Internalization. This targeted localization allows for the light-induced, site-specific release of therapeutic agents into the cytoplasm of cancer cells, thereby overcoming a major barrier to drug efficacy. While quantitative data on its organellar distribution is sparse, qualitative evidence from fluorescence microscopy across multiple cancer cell lines consistently supports this localization pattern. The provided protocols offer a robust framework for researchers to investigate and confirm the intracellular behavior of this compound in their specific models, and the diagrams illustrate the core mechanisms and workflows. Understanding the precise localization of this compound and its consequences is essential for the continued development and optimization of PCI-based cancer therapies.

References

Fimaporfin-Mediated Photochemical Internalization: A Technical Guide to Enhancing Intracellular Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The efficacy of a wide range of therapeutic molecules is hindered by their inability to efficiently penetrate the cell membrane and escape endo-lysosomal degradation. Photochemical Internalization (PCI) is a light-inducible drug delivery technology that addresses this critical challenge. This technical guide provides an in-depth overview of fimaporfin (TPCS₂a), a potent photosensitizer at the core of the PCI platform. We will explore its mechanism of action, detail its application in enhancing the delivery of various therapeutic agents, and provide comprehensive experimental protocols and quantitative data to support its implementation in research and development.

Introduction to this compound and Photochemical Internalization (PCI)

This compound is a synthetic, amphiphilic photosensitizer that serves as the key enabling component of the Photochemical Internalization (PCI) technology.[1][2] This innovative platform is designed to facilitate the cytosolic delivery of therapeutic agents that are otherwise trapped within endosomes and lysosomes following cellular uptake.[2] The core principle of PCI involves the co-administration of this compound with a therapeutic molecule. This compound localizes to the membranes of endocytic vesicles.[1][3] Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which selectively ruptures the endo-lysosomal membranes. This process allows the co-internalized therapeutic agent to escape into the cytosol and reach its intracellular target, thereby significantly enhancing its therapeutic efficacy.

The PCI technology, powered by this compound, has demonstrated broad applicability across various therapeutic modalities, including the enhancement of chemotherapeutics (fimaCHEM), the potentiation of therapeutic vaccines (fimaVACC), and the delivery of nucleic acid-based therapies (fimaNAc).

Mechanism of Action: The PCI Pathway

The mechanism of this compound-mediated PCI is a multi-step process that leverages the cell's natural endocytic pathways to achieve light-triggered, site-specific drug release.

Caption: The Photochemical Internalization (PCI) signaling pathway.

The process begins with the co-localization of this compound and the therapeutic agent in the extracellular space, followed by their uptake into the target cell via endocytosis. This compound's amphiphilic nature facilitates its insertion into the endosomal membrane. Without light activation, the endosome would typically mature and fuse with lysosomes, leading to the degradation of the therapeutic agent. However, upon illumination with a specific wavelength of light, this compound is excited, leading to the production of ROS. These highly reactive species have a short radius of action, ensuring that their damaging effects are confined to the endo-lysosomal membrane, causing its rupture. This targeted disruption allows the entrapped therapeutic molecules to be released into the cytosol, where they can interact with their intended intracellular targets.

Applications in Enhanced Drug Delivery

Chemotherapy Enhancement (fimaCHEM)

PCI has been extensively studied for its ability to enhance the efficacy of chemotherapeutic agents that are otherwise limited by poor intracellular uptake.

Bleomycin in Head and Neck Squamous Cell Carcinoma (HNSCC):

In vitro studies using the HNSCC cell line UT-SCC-5 have demonstrated a significant potentiation of bleomycin's cytotoxic effects. With the application of this compound-PCI, the concentration of bleomycin required to achieve 75% cell death was reduced 20-fold compared to treatment with bleomycin alone.

| Parameter | Bleomycin Alone | Bleomycin with this compound-PCI | Fold Enhancement | Reference |

| Concentration for 75% cell death | > 2.0 µM | 0.1 µM | > 20 | |

| This compound Concentration | N/A | 0.2 µg/mL | N/A | |

| Light Dose | N/A | 0.3 - 0.9 J/cm² | N/A |

Gemcitabine in Cholangiocarcinoma (CCA):

Preclinical studies in TFK-1 and EGI-1 CCA cell lines have shown that this compound-PCI significantly enhances the cytotoxicity of gemcitabine. This has been translated into clinical trials where patients with inoperable CCA treated with this compound-PCI in combination with gemcitabine showed encouraging objective response rates (ORR) and median overall survival (mOS).

| Patient Cohort (this compound Dose) | Objective Response Rate (ORR) | Median Overall Survival (mOS) | Reference |

| All Patients | 42% | 15.4 months | |

| Highest this compound Dose | 60% | 22.8 months |

Therapeutic Vaccine Potentiation (fimaVACC)

The fimaVACC platform utilizes PCI to enhance the presentation of antigens to the immune system, leading to a more robust and effective T-cell response. By delivering vaccine antigens directly to the cytosol of antigen-presenting cells (APCs), fimaVACC promotes MHC class I presentation, which is crucial for the activation of cytotoxic CD8+ T-cells.

A phase I clinical study in healthy volunteers demonstrated that vaccination with an HPV peptide-based vaccine adjuvanted with this compound and light activation (fimaVacc) was safe and led to significantly enhanced HPV-specific CD4+ and CD8+ T-cell responses.

Caption: The mechanism of action for the fimaVACC platform.

Nucleic Acid and Antibody Delivery

This compound-PCI is also a promising technology for the intracellular delivery of large molecules such as nucleic acids (siRNA, mRNA, plasmids) and antibodies, which are often limited by their inability to cross the cell membrane and escape endosomes. While quantitative in vivo data is still emerging, in vitro studies have demonstrated successful intracellular delivery of a monoclonal antibody into the nucleus of HNSCC cells following PCI.

Experimental Protocols

In Vitro PCI Protocol for Chemotherapy Enhancement

This protocol is a generalized procedure based on studies with bleomycin in UT-SCC-5 HNSCC cells.

Caption: A generalized workflow for in vitro PCI experiments.

1. Cell Culture:

-

Culture UT-SCC-5 cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

2. This compound Incubation:

-

Seed cells in appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for colony formation assay - CFA).

-

After 24 hours, replace the medium with a fresh medium containing this compound at the desired concentration (e.g., 0.1-0.5 µg/mL).

-

Incubate for 18 hours to allow for cellular uptake and localization of this compound.

3. Drug Incubation:

-

Remove the this compound-containing medium and add a fresh medium containing the chemotherapeutic agent (e.g., bleomycin at 0.1-2.0 µM).

-

Incubate for 4 hours.

4. Light Exposure:

-

Wash the cells twice with PBS.

-

Add fresh, drug-free medium.

-

Expose the cells to light from a suitable source (e.g., a laser or LED array) at a wavelength of 652 nm. The light dose should be calibrated (e.g., 0.3-0.9 J/cm²).

5. Post-Treatment Incubation and Analysis:

-

Incubate the cells for a further 24-72 hours.

-

Assess cell viability and cytotoxicity using standard assays such as MTT or CFA.

In Vivo PCI Protocol for Tumor Models (Generalized)

This is a generalized protocol and should be optimized for specific tumor models and therapeutic agents.

1. Animal Model:

-

Establish subcutaneous or orthotopic tumors in immunocompromised mice (e.g., BALB/c nude mice) by injecting a suspension of cancer cells (e.g., 1 x 10⁶ cells).

2. This compound and Drug Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), administer this compound intravenously (i.v.). The dose will need to be optimized.

-

After a specific time interval (e.g., 48-72 hours) to allow for this compound accumulation in the tumor, administer the therapeutic agent (e.g., bleomycin or gemcitabine) via an appropriate route (e.g., i.v. or intraperitoneally).

3. Light Application:

-

At a set time after drug administration (e.g., 1-4 hours), illuminate the tumor area with a 652 nm laser. The light dose and duration will need to be optimized based on tumor size and depth.

4. Monitoring and Endpoint Analysis:

-

Monitor tumor growth regularly using calipers.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry, or measurement of drug concentration).

Cellular Signaling and Stress Responses

The rupture of endo-lysosomal membranes by this compound-PCI is a significant cellular stress event. While the primary intended outcome is the release of a therapeutic agent, this process can also trigger downstream cellular signaling pathways. The generation of ROS can lead to oxidative stress, which is known to activate various stress-response pathways, including the MAPK and NF-κB pathways. The release of lysosomal contents into the cytosol can also initiate inflammatory responses and, in some contexts, lead to immunogenic cell death. Further research is needed to fully elucidate the complex interplay between PCI-induced membrane disruption and these cellular signaling cascades, as they may contribute to the overall therapeutic effect.

Conclusion

This compound-mediated Photochemical Internalization represents a versatile and potent platform for enhancing the intracellular delivery of a broad spectrum of therapeutic molecules. The robust preclinical and emerging clinical data underscore its potential to overcome significant hurdles in drug delivery, thereby improving therapeutic outcomes in oncology and beyond. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the power of this innovative technology. Further investigations into the downstream cellular effects of PCI will continue to refine its application and may unveil new therapeutic opportunities.

References

Fimaporfin (TPCS2a): A Technical Guide to a Novel Photosensitizer for Photodynamic Therapy and Photochemical Internalization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fimaporfin (TPCS2a), a second-generation photosensitizer, is at the forefront of advancements in photodynamic therapy (PDT). Its unique amphiphilic nature allows for efficient localization within endo-lysosomal membranes, a feature that is harnessed in the innovative drug delivery platform known as Photochemical Internalization (PCI). This technology utilizes this compound to achieve light-inducible rupture of endocytic vesicles, facilitating the cytosolic delivery of co-administered therapeutic agents that would otherwise be degraded. This guide provides a comprehensive technical overview of this compound, including its core mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of associated cellular pathways and workflows.

Introduction to this compound

This compound, chemically known as disulfonated tetraphenyl chlorin, is a synthetic, light-activated compound. It is a potent photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[1][2] This property makes it a highly effective agent for PDT, a minimally invasive therapeutic modality for various cancers.[3] this compound is supplied as a mixture of three isomers: this compound A (TPCS2a), this compound B, and this compound C.[3] The clinical formulation of this compound is known as Amphinex®.

The primary innovation associated with this compound is its application in Photochemical Internalization (PCI).[4] This technology addresses a significant challenge in drug delivery: the endosomal entrapment and subsequent lysosomal degradation of macromolecular drugs. By co-administering this compound with a therapeutic agent, the PCI technique allows for the targeted release of the drug from endosomes into the cytosol upon light activation, thereby enhancing its therapeutic efficacy.

Mechanism of Action: Photochemical Internalization (PCI)

The PCI technology is a multi-step process that leverages the unique properties of this compound to achieve targeted intracellular drug delivery.

-

Cellular Uptake and Localization: Being an amphiphilic molecule, this compound is taken up by cells through endocytosis and localizes to the membranes of endosomes and lysosomes. The therapeutic agent to be delivered is also taken up into the same endocytic vesicles.

-

Light Activation: The tumor area is then illuminated with light of a specific wavelength, typically around 652 nm, which allows for deeper tissue penetration.

-

ROS Generation: this compound absorbs the light energy and transitions to an excited triplet state. This energy is then transferred to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).

-

Endo-lysosomal Rupture: The generated singlet oxygen has a very short lifetime and a limited radius of action (10-20 nm), ensuring that its cytotoxic effects are confined to the immediate vicinity of this compound's localization – the endo-lysosomal membranes. This leads to the specific rupture of these vesicles.

-

Cytosolic Drug Release: The disruption of the endo-lysosomal membranes releases the co-entrapped therapeutic agent into the cytosol, allowing it to reach its intracellular target and exert its therapeutic effect.

Mechanism of Photochemical Internalization (PCI) with this compound.

Quantitative Data

The following tables summarize key quantitative parameters of this compound from various studies.

Table 1: Photochemical and Physicochemical Properties

| Parameter | Value | Reference |

| Absorption Maxima (Q-band) | ~652 nm | |

| Absorption Maxima (Soret band) | ~420 nm | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 (in deuterated methanol) | |

| Fluorescence Lifetime | 8.5 ns (in methanol) | |

| 6 ns (in HN5 cells) |

Table 2: In Vitro Efficacy

| Cell Line | Drug | This compound Concentration | Light Dose | Outcome | Reference |

| UT-SCC-5 (HNSCC) | Bleomycin | 0.1-0.2 µg/mL | 0.3-1.8 J/cm² | 20-fold reduction in Bleomycin dose to achieve 75% cell death with PCI. | |

| UT-SCC-5 (HNSCC) | - | 0.1-0.5 µg/mL | No light | High cell survival, indicating low dark toxicity. | |

| HN5 (HNSCC) | Saporin | Not specified | 405 nm | Synergistic increase in saporin toxicity. | |

| T24, AY-27 (Bladder Cancer) | Bleomycin | 0.1 µg/mL | 435 nm | Enhanced Bleomycin efficacy and increased DNA damage. |

Table 3: Pharmacokinetics (Murine Model)

| Parameter | Value | Reference |

| Plasma Half-life (t½α) | 0.78 hours | |

| Plasma Half-life (t½β) | 36 hours |

Table 4: Clinical Trial Observations

| Trial Phase | Cancer Type | Combination Agent | Key Findings | Reference |

| Phase I/II | Various solid tumors (sarcoma, breast, head and neck) | Bleomycin | Treatment was safe and well-tolerated. Strong anti-tumor response observed, with all treated tumors disappearing in the first seven patients. | |

| Phase I | Advanced/recurrent solid tumors | Bleomycin | Maximum tolerated dose of this compound established. Significant anti-tumor effects seen at all dose levels. | |

| Phase I/II (in progress) | Bile Duct Cancer (Cholangiocarcinoma) | Gemcitabine | Ongoing, assessing safety and efficacy. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Photochemical Internalization (PCI) Protocol

This protocol is a representative example for assessing the efficacy of this compound-PCI with a cytotoxic agent (e.g., Bleomycin) in a cancer cell line.

In Vitro this compound-PCI Experimental Workflow.

Materials:

-

Cancer cell line (e.g., UT-SCC-5)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (TPCS2a) stock solution

-

Therapeutic drug (e.g., Bleomycin)

-

Phosphate-buffered saline (PBS)

-

Cell viability assay reagents (e.g., MTT, crystal violet for CFA)

-

Light source (e.g., diode laser with a specific wavelength, 652 nm)

-

Photometer or plate reader

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for MTT, 6-well plates for CFA) and allow them to adhere overnight.

-

This compound Incubation: Replace the medium with a fresh medium containing the desired concentration of this compound (e.g., 0.1-0.5 µg/mL). Incubate for 18-24 hours.

-

Drug Incubation: Wash the cells twice with PBS and add a fresh medium containing the therapeutic drug. Incubate for a period sufficient for cellular uptake (e.g., 4 hours for Bleomycin).

-

Light Treatment: Wash the cells again with PBS and add fresh, drug-free medium. Expose the cells to light from a calibrated source at the desired wavelength and fluence (J/cm²). Ensure appropriate controls (no light, no this compound, no drug) are included.

-

Post-Irradiation Incubation: Return the cells to the incubator for a period appropriate for the chosen endpoint (e.g., 48 hours for MTT assay, 10-14 days for colony formation assay).

-

Endpoint Analysis: Perform the cell viability or survival assay according to the manufacturer's protocol to determine the cytotoxic effect.

In Vivo Tumor Model Protocol (Subcutaneous Xenograft)

This protocol outlines a general procedure for evaluating this compound-PDT/PCI in a murine subcutaneous tumor model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for tumor induction (e.g., CT26)

-

This compound (Amphinex®)

-

Therapeutic drug (optional, for PCI studies)

-

Anesthetics

-

Light source with fiber optic delivery system (e.g., 652 nm laser)

-

Calipers for tumor measurement

Procedure:

-

Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ cells) into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Drug Administration: Administer this compound intravenously (e.g., via tail vein injection). If performing a PCI study, the therapeutic drug is also administered, typically shortly before or after this compound.

-

Drug-Light Interval: Allow a specific time for this compound to accumulate in the tumor tissue and clear from the plasma. This interval is crucial for optimizing tumor-to-normal tissue selectivity and can range from hours to days.

-

Light Delivery: Anesthetize the mice and deliver light of the appropriate wavelength and fluence to the tumor area using a fiber optic. The light dose should be calibrated.

-

Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days) to assess treatment response.

-

Endpoint Analysis: Monitor animal well-being and tumor growth until a predetermined endpoint is reached (e.g., maximum tumor size, specific time point). The primary endpoint is often tumor growth delay or complete tumor regression.

Signaling Pathways in this compound-Mediated Cell Death

This compound-PDT, like other PDT modalities, induces cell death primarily through apoptosis and necrosis. The localization of this compound in endo-lysosomal membranes is a key determinant of the initial cellular stress and subsequent signaling cascades.

The generation of singlet oxygen in these organelles leads to lipid peroxidation and membrane damage, which can trigger multiple signaling pathways:

-

Mitochondrial Pathway of Apoptosis: Damage to lysosomal membranes can lead to the release of cathepsins into the cytosol, which can cleave Bid to its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c. Cytochrome c, in turn, activates the caspase cascade (caspase-9 and caspase-3), leading to apoptosis.

-

Stress Kinase Activation: The oxidative stress induced by this compound-PDT can activate stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAPK. These kinases can have both pro-apoptotic and pro-survival roles depending on the cellular context and the extent of the damage. JNK activation, for instance, can lead to the phosphorylation and activation of pro-apoptotic proteins.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in determining the cell's fate. PDT can lead to the photodamage of anti-apoptotic Bcl-2, shifting the balance towards apoptosis.

Key Signaling Pathways in this compound-PDT Induced Apoptosis.

Conclusion and Future Directions

This compound represents a significant advancement in the field of photodynamic therapy, primarily through its application in the Photochemical Internalization technology. The ability to achieve targeted, light-inducible cytosolic drug delivery has the potential to enhance the efficacy of a wide range of therapeutics, from small molecule chemotherapeutics to large biologics. Preclinical and early-phase clinical data are promising, demonstrating potent anti-tumor activity with a favorable safety profile.

Future research should focus on:

-

Optimizing PCI for Different Drugs and Cancers: Tailoring this compound-PCI protocols for specific drug-cancer combinations to maximize therapeutic synergy.

-

Elucidating Detailed Signaling Pathways: A deeper understanding of the molecular mechanisms underlying this compound-PCI will enable the development of rational combination therapies.

-

Advancing Clinical Trials: Larger, randomized clinical trials are needed to definitively establish the clinical benefit of this compound-based therapies in various cancer indications.

-

Exploring New Applications: The PCI platform could be extended to other applications beyond cancer therapy, such as vaccine enhancement (fimaVACC) and the delivery of nucleic acid-based therapeutics (fimaNAc).

This compound's unique mechanism of action and the versatility of the PCI platform position it as a highly promising modality in the future of targeted cancer therapy and drug delivery.

References

Fimaporfin's Therapeutic Dawn: A Technical Deep Dive into Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimaporfin (TPCS2a), a potent photosensitizer, is at the forefront of innovative therapeutic strategies, primarily through a mechanism known as photochemical internalization (PCI). This technology leverages light-activated reactive oxygen species (ROS) to selectively disrupt endo-lysosomal membranes, enabling the cytosolic delivery and enhanced efficacy of a wide range of therapeutic agents that would otherwise be degraded. Early-stage research, encompassing preclinical studies and initial clinical trials, has illuminated this compound's significant potential in oncology, vaccine enhancement, and antimicrobial applications. This technical guide synthesizes the foundational research on this compound, presenting a comprehensive overview of its mechanism of action, quantitative data from key preclinical and clinical studies, detailed experimental protocols, and the cellular signaling pathways implicated in its therapeutic effect.

Introduction to this compound and Photochemical Internalization (PCI)

This compound is a synthetic, amphiphilic chlorin-based photosensitizer designed for use in photodynamic therapy (PDT) and, more specifically, photochemical internalization (PCI).[1] Unlike traditional PDT, which primarily aims to induce cell death directly through light-activated cytotoxicity, PCI utilizes a sub-lethal dose of light to trigger a localized disruption of endo-lysosomal membranes.[2] This process allows for the escape of co-administered therapeutic agents from these vesicles into the cytosol, where they can reach their intracellular targets.[2] This is particularly crucial for macromolecules and certain small molecule drugs that are taken up by cells via endocytosis and are often rendered ineffective by lysosomal degradation.[2]

The core of this compound's PCI activity lies in its ability to generate ROS, predominantly singlet oxygen, upon activation by light of a specific wavelength.[3] Due to the short lifespan and limited diffusion radius of these ROS, their cytotoxic effects are confined to the immediate vicinity of the photosensitizer, which is localized within the endo-lysosomal membranes. This precise targeting ensures the rupture of these vesicles with minimal damage to other cellular components.

Therapeutic Applications and Preclinical Efficacy

Early-stage research has explored this compound's therapeutic potential across several key areas:

Oncology

The primary focus of this compound research has been in enhancing the efficacy of chemotherapeutic agents. By facilitating their endosomal escape, this compound can overcome a common mechanism of drug resistance and increase the intracellular concentration of active drugs at their sites of action.

Preclinical studies have demonstrated a significant synergistic effect when combining this compound-based PCI with the chemotherapeutic drug bleomycin for the treatment of HNSCC. In vitro experiments on the UT-SCC-5 HNSCC cell line have shown that PCI can achieve the same level of tumor cell death (75%) with a 20-fold lower concentration of bleomycin compared to bleomycin treatment alone.

Table 1: In Vitro Efficacy of this compound-PCI with Bleomycin in UT-SCC-5 HNSCC Cells

| Treatment Group | Bleomycin Concentration (µM) | This compound Concentration (µg/mL) | Light Irradiation | Resulting Cell Death |

| Bleomycin Alone | 2.0 | 0 | No | 75% |

| This compound-PCI + Bleomycin | 0.1 | 0.2 | Yes | 75% |

This compound-based PCI has also been investigated for the treatment of inoperable bile duct cancer (cholangiocarcinoma) in combination with gemcitabine. The Phase I/II RELEASE study (NCT01900158) was initiated to evaluate this combination. However, the trial was stopped prematurely following the emergence of a new standard of care involving immunotherapy. While the full data set is not available, the premise of the study was based on preclinical evidence suggesting that PCI could enhance the local anti-cancer effect of gemcitabine.

Vaccine Enhancement (fimaVACC)

The fimaVACC platform utilizes this compound-based PCI to enhance the cellular immune responses to peptide and protein-based vaccines. By facilitating the delivery of antigens into the cytosol of antigen-presenting cells (APCs), PCI promotes their presentation on MHC class I molecules, leading to a more robust activation of cytotoxic T-lymphocytes (CTLs). Preclinical studies have shown that this approach can significantly enhance both cellular and humoral immune responses.

Antimicrobial Applications

The principle of photodynamic therapy, upon which PCI is based, has inherent antimicrobial properties. The generation of ROS can damage microbial cell walls and membranes, leading to cell death. While specific studies on this compound's antimicrobial efficacy are emerging, the broader class of porphyrin-based photosensitizers has demonstrated effectiveness against a wide spectrum of microorganisms, including bacteria and fungi.

Mechanism of Action and Cellular Signaling

The therapeutic effects of this compound are initiated by a sequence of photophysical and cellular events.

Upon endocytosis, this compound localizes to the membranes of endosomes and lysosomes. Light activation triggers the production of ROS, which peroxidize lipids and proteins in the vesicular membrane, leading to its rupture and the release of the entrapped therapeutic agent into the cytosol.

The downstream cellular signaling events following PCI-induced endosomal escape are an active area of research. The release of therapeutic agents leads to their direct interaction with their intended targets. Furthermore, the process of endosomal rupture itself can trigger cellular stress responses. It is hypothesized that the release of endosomal contents and the generation of ROS can activate various signaling pathways involved in inflammation, apoptosis, and cell survival.

Experimental Protocols

This section provides a general framework for key in vitro experiments used in the early-stage evaluation of this compound's therapeutic potential.

In Vitro Photochemical Internalization of Bleomycin

This protocol is adapted from studies on HNSCC cell lines.

Objective: To assess the enhancement of bleomycin cytotoxicity by this compound-PCI.

Materials:

-

UT-SCC-5 cells (or other relevant cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (TPCS2a) stock solution

-

Bleomycin stock solution

-

Phosphate-buffered saline (PBS)

-

MTT reagent or other cell viability assay kit

-

Light source with appropriate wavelength (e.g., 652 nm laser) and power meter

Procedure:

-

Cell Seeding: Seed UT-SCC-5 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

This compound Incubation: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.2 µg/mL). Incubate for 18 hours.

-

Wash and Bleomycin Incubation: Wash the cells twice with PBS. Add fresh medium containing various concentrations of bleomycin (e.g., 0.05 µM to 5 µM). Incubate for 4 hours.

-

Light Irradiation: Wash the cells twice with PBS and add fresh medium. Expose the cells to light at a specific wavelength (e.g., 652 nm) and dose (e.g., 1.5 J/cm²). Control wells should be kept in the dark.

-

Post-Irradiation Incubation: Incubate the cells for 48-72 hours.

-

Cell Viability Assessment: Perform an MTT assay or other viability assay to determine the percentage of cell survival in each treatment group.

Colony Forming Assay (CFA)

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

Procedure:

-

Follow steps 1-4 of the in vitro PCI protocol, using 6-well plates instead of 96-well plates.

-

After irradiation, incubate the cells for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies in each well to determine the surviving fraction compared to untreated controls.

In Vivo Studies: Biodistribution and Toxicology

Comprehensive in vivo data on this compound is still emerging. Preclinical studies are essential to understand its pharmacokinetics (PK), pharmacodynamics (PD), biodistribution, and safety profile.

Table 2: Summary of Preclinical In Vivo Study Parameters (Hypothetical)

| Study Type | Animal Model | This compound Dose | Administration Route | Key Endpoints |

| Biodistribution | Nude mice with HNSCC xenografts | 1-5 mg/kg | Intravenous | This compound concentration in tumor and major organs over time |

| Pharmacokinetics | Sprague-Dawley rats | 2 mg/kg | Intravenous | Plasma concentration-time profile, half-life, clearance |

| Acute Toxicology | CD-1 mice | 10-100 mg/kg | Intravenous | Morbidity, mortality, clinical signs, gross pathology |

| Repeat-Dose Toxicology | Beagle dogs | 1, 3, 10 mg/kg/day for 28 days | Intravenous | Clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology |

Note: This table is a representative example of the types of preclinical in vivo studies conducted for drug development and does not represent specific published data for this compound unless cited.

Clinical Development

This compound has been evaluated in several clinical trials, primarily in the oncology setting.

-

NCT00993512: A Phase I study evaluating the safety of this compound-based PCI of bleomycin in patients with cutaneous and subcutaneous cancers. The trial has been completed, but full results are not yet published in a peer-reviewed journal.

-

RELEASE Study (NCT01900158): A Phase I/II study of this compound-PCI with gemcitabine in patients with inoperable cholangiocarcinoma. This study was terminated due to a change in the standard of care.

Conclusion and Future Directions

Early-stage research on this compound has laid a strong foundation for its potential as a versatile drug delivery platform. The ability of this compound-based PCI to enhance the efficacy of various therapeutic agents by overcoming endo-lysosomal entrapment is a significant advancement. While the initial focus has been on oncology, the fimaVACC and potential antimicrobial applications represent exciting avenues for future development.

Further research is needed to fully elucidate the downstream signaling pathways activated by PCI, to obtain comprehensive in vivo data on biodistribution and long-term toxicology, and to analyze the complete data from the initial clinical trials. The continued development of this compound and the PCI technology holds the promise of unlocking the full potential of a new generation of intracellularly targeted therapies.

References

- 1. PCI Biotech: Update on the RELEASE trial — PCI Biotech [pcibiotech.no]

- 2. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Fimaporfin's Adjuvant Action: A Technical Guide to Photochemical Internalization in Vaccine Technology

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mode of action of Fimaporfin as a vaccine adjuvant. It details the core mechanism of Photochemical Internalization (PCI), summarizes key clinical findings, presents detailed experimental methodologies from pivotal studies, and illustrates the critical biological pathways involved.

Executive Summary

This compound (TPCS2a) is a photosensitizer that, when used in the fimaVacc platform, functions as a potent vaccine adjuvant delivery system. Its mechanism is not based on direct immunostimulation but on a technology called Photochemical Internalization (PCI). PCI facilitates the delivery of co-administered antigens and adjuvants from endosomes into the cell cytosol.[1][2][3][4] This cytosolic delivery is a critical bottleneck in vaccination, particularly for inducing robust CD8+ T-cell responses essential for combating intracellular pathogens and cancers. By enabling antigens to access the MHC class I processing pathway, this compound-based PCI significantly enhances the breadth and functionality of the cellular immune response.[3]

Core Mechanism: Photochemical Internalization (PCI)

The central principle of this compound's adjuvant activity is the light-induced, site-specific disruption of endo-lysosomal membranes. Unlike traditional adjuvants that engage innate immune receptors directly, this compound acts as a delivery vehicle to enhance the efficacy of co-formulated antigens and immunostimulatory adjuvants.

The process can be described in four key steps:

-

Co-administration and Co-localization : this compound is administered intradermally, mixed with the target antigen (e.g., viral peptides, proteins) and a conventional adjuvant (e.g., a TLR agonist). As an amphiphilic molecule, this compound localizes to the membranes of cells at the injection site, primarily antigen-presenting cells (APCs). The entire vaccine formulation is taken up by APCs into endosomes.

-

Illumination : After a predetermined time to allow for cellular uptake and trafficking (e.g., 20-24 hours), the vaccination site is illuminated with light of a specific wavelength (e.g., 652 nm) that corresponds to this compound's absorption peak.

-

Reactive Oxygen Species (ROS) Generation : Upon activation by light, this compound transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.

-

Endosomal Rupture and Cytosolic Release : The ROS have a very short radius of action (10-20 nm), ensuring their effects are localized to the endo-lysosomal membranes where this compound resides. This leads to lipid peroxidation and subsequent rupture of the vesicle membranes, releasing the entrapped antigens and co-adjuvants directly into the cytosol of the APC.

References

- 1. Photochemical Internalization Enhanced Vaccination Is Safe, and Gives Promising Cellular Immune Responses to an HPV Peptide-Based Vaccine in a Phase I Clinical Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photochemical Internalization with this compound: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Photochemical Internalization Enhanced Vaccination Is Safe, and Gives Promising Cellular Immune Responses to an HPV Peptide-Based Vaccine in a Phase I Clinical Study in Healthy Volunteers [frontiersin.org]

- 4. Photochemical Internalization Enhanced Vaccination Is Safe, and Gives Promising Cellular Immune Responses to an HPV Peptide-Based Vaccine in a Phase I Clinical Study in Healthy Volunteers | Modulight [modulight.com]

Fimaporfin's Interaction with Endosomal and Lysosomal Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fimaporfin (TPCS₂a) is a potent, synthetically derived photosensitizer pivotal to the drug delivery technology known as Photochemical Internalization (PCI). This technique is designed to overcome a critical barrier in drug delivery: the entrapment and subsequent degradation of therapeutic agents within endosomal and lysosomal compartments. This guide provides an in-depth technical overview of the core mechanism of this compound's action—its interaction with and subsequent disruption of endosomal and lysosomal membranes upon photoactivation.

This compound is an amphiphilic molecule, a characteristic that governs its journey into the cell and its localization within specific organelle membranes.[1] Administered systemically or locally, it initially associates with the plasma membrane and is subsequently internalized through endocytosis, ultimately residing in the membranes of endosomes and lysosomes.[1] The therapeutic utility of this compound is realized upon its activation with light of a specific wavelength. This activation triggers the production of reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), a highly reactive and short-lived molecule.[1] Due to its transient nature, the destructive effects of singlet oxygen are confined to a radius of approximately 10-20 nm from the site of its generation.[1] This localized action ensures that the primary targets of photodamage are the endosomal and lysosomal membranes where this compound is situated, leading to their permeabilization and the release of co-internalized therapeutic agents into the cytosol, where they can exert their pharmacological effect.[1]

This guide will detail the mechanism of action, present available quantitative data, outline key experimental protocols for studying these interactions, and visualize the involved pathways.

Core Mechanism of Action

The efficacy of this compound-mediated PCI hinges on a sequence of photophysical and photochemical events initiated by light absorption.

2.1 Photophysics and ROS Generation

This compound exhibits a characteristic absorption spectrum with a major peak in the blue region of the visible spectrum (around 420 nm) and a smaller, therapeutically relevant peak in the red region (around 650 nm). The use of red light for activation is often preferred for in vivo applications due to its deeper tissue penetration. Upon absorption of a photon, the this compound molecule transitions from its ground state to an excited singlet state. From this state, it can undergo intersystem crossing to a longer-lived triplet state. It is from this triplet state that the energy is transferred to molecular oxygen (³O₂), which is naturally present in tissues, converting it to the highly reactive singlet oxygen (¹O₂).

2.2 Membrane Interaction and Disruption

The amphiphilic nature of this compound facilitates its insertion into the lipid bilayers of endosomal and lysosomal membranes. While specific thermodynamic and kinetic parameters of this compound's binding to these membranes are not extensively published, the interaction is understood to be driven by hydrophobic and electrostatic forces. The sulfonated groups of this compound likely interact with the polar head groups of the phospholipids, while the porphyrin ring anchors into the hydrophobic acyl chain region of the membrane.